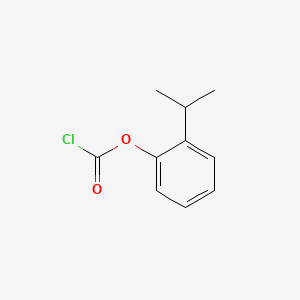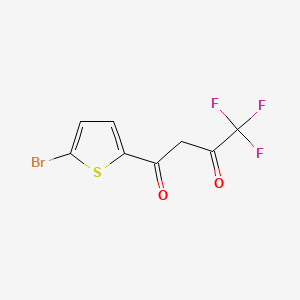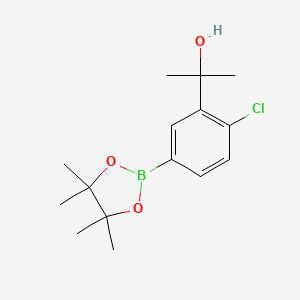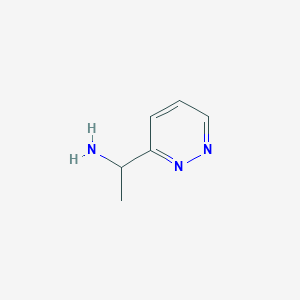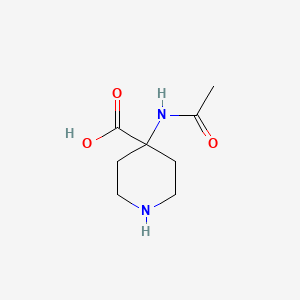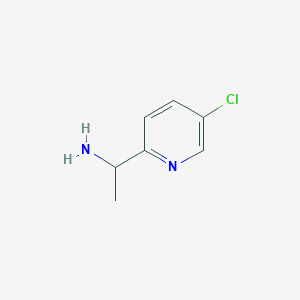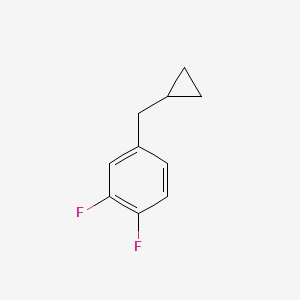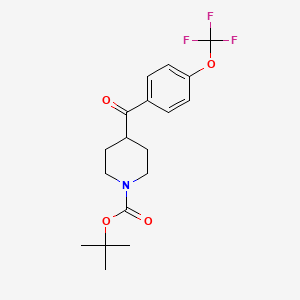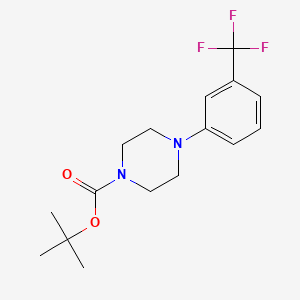
t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate, also known as TFMPP, is an organic compound that is used in a variety of scientific research applications. It is a derivative of piperazine, a cyclic organic compound that is used in a variety of industrial applications. TFMPP has been studied for its potential applications in drug synthesis, biochemistry, and physiology.
科学的研究の応用
T-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate has a wide range of applications in scientific research. It has been used in drug synthesis, as an intermediate in the synthesis of pharmaceuticals such as anti-HIV drugs. It has also been used in biochemistry and physiology research, as a probe molecule to study the effects of certain drugs on cell membranes. Additionally, this compound has been studied for its potential use as a pesticide.
作用機序
The mechanism of action of t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate is not fully understood, but it is believed to act as an agonist at certain serotonin receptors. It is thought to bind to the 5-HT3 receptor, which is involved in mediating the effects of certain drugs on the central nervous system. Additionally, this compound is believed to interact with other serotonin receptors, such as the 5-HT2A receptor, which is involved in regulating mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have an effect on serotonin levels in the brain, which can lead to changes in mood and behavior. Additionally, this compound is thought to have an effect on the release of dopamine, which is involved in reward-seeking behavior.
実験室実験の利点と制限
The advantages of using t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate in lab experiments include its low cost and ease of synthesis. Additionally, this compound is relatively stable and has a low toxicity, making it safe to use in laboratory settings. However, due to its lack of specificity for certain serotonin receptors, this compound may not be the best choice for studying the effects of certain drugs on the central nervous system.
将来の方向性
Future research on t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate should focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, research should focus on developing more specific analogs of this compound that can be used to study the effects of certain drugs on the central nervous system. Finally, research should be conducted to determine the potential uses of this compound as a pesticide.
合成法
T-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate can be synthesized from piperazine by reaction with trifluoromethylphenyl bromide in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile, and the resulting product is purified by recrystallization. The reaction is carried out at room temperature and has a high yield.
特性
IUPAC Name |
tert-butyl 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-7-20(8-10-21)13-6-4-5-12(11-13)16(17,18)19/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQRXGCTQLELCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)

